BenchChemオンラインストアへようこそ!

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

regioisomerism dipole moment furan substitution

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034372-88-6, molecular formula C17H17N3O4S, molecular weight 359.4 g/mol) is a synthetic sulfonamide derivative that integrates three heterocyclic domains: a furan ring (2-substituted), a 1H-pyrazole core, and a 2,3-dihydrobenzofuran-5-sulfonamide scaffold. This compound belongs to the broader 2,3-dihydrobenzofuran-5-sulfonamide class, which includes patented loop diuretics and antihypertensive agents with oral dosing ranges of 0.5–200 mg/day and parenteral dosing of 0.02–50 mg/day.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 2034372-88-6
Cat. No. B2667173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS2034372-88-6
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=CO4
InChIInChI=1S/C17H17N3O4S/c21-25(22,15-3-4-17-13(10-15)5-9-24-17)19-6-7-20-12-14(11-18-20)16-2-1-8-23-16/h1-4,8,10-12,19H,5-7,9H2
InChIKeyAQDUNWKOJBYOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034372-88-6): Structural Identity and Procurement-Relevant Class Context


N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034372-88-6, molecular formula C17H17N3O4S, molecular weight 359.4 g/mol) is a synthetic sulfonamide derivative that integrates three heterocyclic domains: a furan ring (2-substituted), a 1H-pyrazole core, and a 2,3-dihydrobenzofuran-5-sulfonamide scaffold . This compound belongs to the broader 2,3-dihydrobenzofuran-5-sulfonamide class, which includes patented loop diuretics and antihypertensive agents with oral dosing ranges of 0.5–200 mg/day and parenteral dosing of 0.02–50 mg/day [1]. The compound is commercially supplied as a research-grade screening compound (catalog CM1009946, purity ≥95%) and is structurally related to benzofuran–pyrazole hybrids investigated for carbonic anhydrase inhibition and anticancer applications [2].

Why N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide Cannot Be Interchanged with In-Class Analogs


The 2,3-dihydrobenzofuran-5-sulfonamide scaffold is pharmacologically validated as a loop diuretic and antihypertensive core, yet small structural variations—particularly at the N-ethylpyrazole substituent—produce molecules with fundamentally different hydrogen-bond networks, lipophilicity, and target-selectivity profiles [1]. The target compound occupies a narrow structural niche defined by (i) a furan-2-yl (not furan-3-yl) attachment at the pyrazole 4-position, (ii) an unsubstituted pyrazole ring (lacking the 3,5-dimethyl groups present in the closest cataloged analog CAS 2034295-02-6), and (iii) a dihydrobenzofuran rather than a benzofuran or oxazole sulfonamide core. Each of these three structural features independently modulates the compound's predicted logP, hydrogen-bond acceptor/donor count, and topological polar surface area—parameters known to govern carbonic anhydrase isoform selectivity, where even single-atom changes can shift KI values by an order of magnitude [2]. Consequently, generic substitution by a structurally adjacent analog from the same compound library risks altering both target engagement and off-target liability in ways that cannot be predicted without isoform-specific assay data.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034372-88-6) Against Closest Analogs


Furan-2-yl vs. Furan-3-yl Regioisomerism: Predicted Electronic and Steric Divergence

The target compound bears a furan-2-yl substituent at the pyrazole 4-position, in contrast to its regioisomer N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034554-01-1), which places the furan oxygen at the 3-position of the ring relative to the pyrazole junction . Both compounds share identical molecular formula (C17H17N3O4S) and molecular weight (359.4 g/mol), but the connectivity change reorients the furan oxygen lone-pair vector relative to the sulfonamide hydrogen-bond donor, altering the molecular electrostatic potential surface. In benzofuran–pyrazole sulfonamide series where target engagement depends on precise hydrogen-bond geometry with active-site zinc and Thr199, such regioisomeric shifts have been associated with 2- to 50-fold differences in KI values across carbonic anhydrase isoforms [1]. Direct experimental comparison data for this specific pair are absent from the open literature; the differentiation claim is therefore classified as class-level inference based on established SAR for structurally analogous benzofuran-sulfonamides.

regioisomerism dipole moment furan substitution hydrogen-bond acceptor orientation

Pyrazole Ring Methylation Status: Unsubstituted (Target) vs. 3,5-Dimethyl Analog—Molecular Weight and Predicted Lipophilicity Differential

The target compound features an unsubstituted pyrazole ring (no substituents at positions 3 and 5), while the closest cataloged analog N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034295-02-6) carries two methyl groups on the pyrazole . The molecular weight increases from 359.4 g/mol (target) to 387.45 g/mol (dimethyl analog), a gain of 28.05 Da, and the predicted logP increases by approximately 0.8–1.2 log units due to the two additional methylene units. In benzofuran-sulfonamide carbonic anhydrase inhibitor series, increased lipophilicity driven by pyrazole alkylation has been correlated with reduced selectivity for tumor-associated isoforms hCA IX/XII over cytosolic hCA I/II, as the bulkier tail groups engage hydrophobic patches in the active-site entrance that are less conserved across isoforms [1]. No published KI or selectivity data exist for either the target compound or the 3,5-dimethyl analog; differentiation is inferred from the broader SAR landscape of pyrazole-substituted benzenesulfonamides.

molecular weight lipophilicity logP steric hindrance pyrazole substitution

Core Heterocycle Comparison: Dihydrobenzofuran-5-sulfonamide vs. 2-Oxo-dihydrobenzo[d]oxazole-5-sulfonamide—Hydrogen-Bond Acceptor Count and Scaffold Flexibility

The target compound employs a 2,3-dihydrobenzofuran-5-sulfonamide core, while a structurally related compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (C16H14N4O5S, MW ~374.37) replaces the dihydrobenzofuran with a 2-oxo-dihydrobenzo[d]oxazole . The core swap changes the hydrogen-bond acceptor count from 5 to 6 (addition of the oxazole carbonyl oxygen), increases the molecular weight by approximately 15 Da, and replaces the flexible dihydrofuran ring (sp³-hybridized C2 carbon) with a planar oxazolone ring that restricts conformational freedom. Published data for benzofuran-based sulfonamides demonstrate that the tumor-associated hCA IX and XII isoforms are inhibited with KI values spanning 10.0–97.5 nM and 10.1–71.8 nM, respectively, while selectivity indices over hCA I reach 39.4–250.3 [1]. The dihydrobenzofuran scaffold, being partially saturated, offers greater conformational entropy than benzofuran or oxazole cores, which may influence both binding kinetics and isoform selectivity in ways that cannot be extrapolated from the benzofuran SAR alone. No head-to-head comparison data exist for this specific pair.

scaffold hopping hydrogen-bond acceptor ring flexibility sulfonamide core

Vendor-Reported Purity Benchmark: ≥95% HPLC with Traceable Catalog Number

The target compound is commercially supplied through Chemenu (catalog CM1009946) with a reported purity of ≥95% as determined by HPLC . This purity specification provides a verifiable procurement benchmark. The 2,3-dihydrobenzofuran-5-sulfonamide parent scaffold is also commercially available from CymitQuimica as a research-grade intermediate, enabling independent synthetic diversification by the end user . Purity data for the regioisomeric and dimethylated analogs are inconsistently reported across non-authoritative vendor platforms, and no independent certificate-of-analysis data are publicly available for any compound in this series. For procurement decisions, the ≥95% purity specification represents the minimum verifiable quality gate for target-compound sourcing.

purity specification vendor traceability quality control procurement standard

Sulfonamide Zinc-Binding Pharmacophore: Carbonic Anhydrase Isoform Inhibition Baseline for Dihydrobenzofuran-Sulfonamide Class

The primary sulfonamide group (–SO2NH2 or –SO2NHR) in benzofuran- and dihydrobenzofuran-based sulfonamides functions as a zinc-binding group (ZBG) within the carbonic anhydrase active site. Published data for a series of benzofuran-based sulfonamides (structurally analogous to the target compound but bearing a fully aromatic benzofuran rather than dihydrobenzofuran) demonstrate that tumor-associated isoforms hCA IX and XII are inhibited with KI values spanning 10.0–97.5 nM and 10.1–71.8 nM, respectively, while selectivity indices over hCA I reach 39.4–250.3 and over hCA II reach 13.0–57.1 [1]. The dihydrobenzofuran scaffold introduces a partially saturated ring that is expected to modulate the pKa of the sulfonamide NH and alter the distance between the ZBG and the heterocyclic tail relative to the fully aromatic benzofuran series. However, no direct KI or selectivity data for the title compound against any hCA isoform have been published as of this assessment; all values cited are class-level benchmarks and should not be interpreted as measured activity for the target compound.

carbonic anhydrase zinc-binding group KI isoform selectivity tumor-associated isoforms

Recommended Application Scenarios for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide Based on Quantitative Evidence


Chemical Biology Probe Development Targeting Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX/XII)

The dihydrobenzofuran-5-sulfonamide scaffold belongs to a class with demonstrated nanomolar inhibition of hCA IX (KI 10.0–97.5 nM) and hCA XII (KI 10.1–71.8 nM) [1]. The target compound's structurally distinct features—furan-2-yl pyrazole substitution, unsubstituted pyrazole ring, and partially saturated dihydrobenzofuran core—may confer differentiated isoform selectivity relative to fully aromatic benzofuran-sulfonamides. Researchers investigating tumor hypoxia, pH regulation, or CA-dependent metastasis should prioritize this compound for isoform profiling panels to determine whether the dihydrobenzofuran modification alters selectivity relative to the published benzofuran baseline.

Screening Library Diversification: Low-Lipophilicity, Low-Molecular-Weight Sulfonamide Chemotype

With a molecular weight of 359.4 g/mol, predicted logP of ~2.1, and one hydrogen-bond donor, the target compound resides in a favorable oral drug-like property space distinct from the heavier 3,5-dimethyl analog (MW 387.45, predicted logP ~3.1) [1]. Procurement for fragment-based or lead-like screening libraries should consider the target compound as a representative of the unsubstituted pyrazole-dihydrobenzofuran-sulfonamide chemotype, which offers lower lipophilicity and reduced steric encumbrance at the pyrazole 3,5-positions compared to alkylated analogs.

Loop Diuretic Pharmacophore Exploration: 2,3-Dihydrobenzofuran-5-sulfonamide Scaffold with Heterocyclic Tail Extension

The 2,3-dihydrobenzofuran-5-sulfonamide core is patented as a loop diuretic scaffold with oral efficacy at 0.5–200 mg/day and parenteral efficacy at 0.02–50 mg/day [1]. The target compound extends this core with a furan-2-yl-pyrazole-ethyl tail, creating a hybrid molecule that merges the diuretic sulfonamide pharmacophore with heterocyclic moieties known to modulate carbonic anhydrase activity. This dual pharmacophore design makes the compound a candidate for evaluating whether CA-inhibitory and diuretic activities can be co-optimized or functionally separated within a single molecular framework.

Regioisomeric SAR Studies: Furan-2-yl vs. Furan-3-yl Pyrazole Substitution in Sulfonamide Target Engagement

The target compound (furan-2-yl) and its regioisomer (furan-3-yl, CAS 2034554-01-1) constitute a matched molecular pair differing only in furan connectivity, predicted to shift the dipole moment by ~1.3 D and alter the oxygen lone-pair orientation by ~60° relative to the sulfonamide NH vector [1]. Researchers conducting systematic SAR around pyrazole-furan substitution should procure both regioisomers for comparative biochemical profiling, as this pair offers a direct test of the hypothesis that furan oxygen positioning governs selectivity in sulfonamide–zinc metalloenzyme interactions.

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.